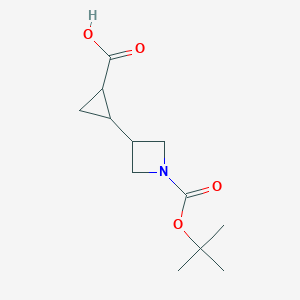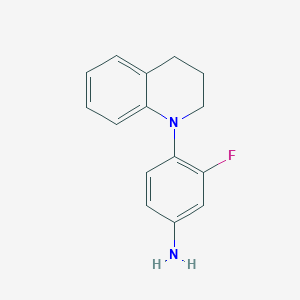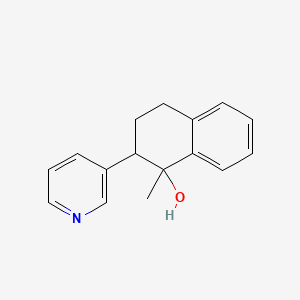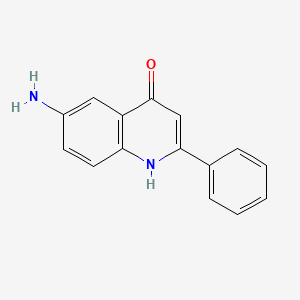![molecular formula C12H9N3O3 B11870036 [(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-93-1](/img/structure/B11870036.png)
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure includes a quinoline moiety substituted with a methyl group at the 2-position, a nitro group at the 5-position, and an oxyacetonitrile group at the 8-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile typically involves the following steps:
Methylation: The methyl group at the 2-position can be introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.
Oxyacetonitrile Introduction: The oxyacetonitrile group can be introduced through nucleophilic substitution reactions involving the corresponding halogenated acetonitrile and the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, methylation, and nucleophilic substitution reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and dyes.
Mecanismo De Acción
The mechanism of action of [(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and function.
Comparación Con Compuestos Similares
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile can be compared with other quinoline derivatives such as:
[(2-Methylquinolin-8-yl)oxy]acetonitrile: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
[(5-Nitroquinolin-8-yl)oxy]acetonitrile: Lacks the methyl group, which can affect its steric and electronic properties.
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetohydrazide: Contains a hydrazide group instead of the acetonitrile group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
88757-93-1 |
|---|---|
Fórmula molecular |
C12H9N3O3 |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
2-(2-methyl-5-nitroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H9N3O3/c1-8-2-3-9-10(15(16)17)4-5-11(12(9)14-8)18-7-6-13/h2-5H,7H2,1H3 |
Clave InChI |
LOKKMXKBZRDFML-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])OCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B11869955.png)



![2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B11869971.png)

![6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B11869985.png)


![6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11869991.png)




